5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]

Sigma Receptor Dopamine D2 Receptor Selectivity

Optimize your CNS & oncology assays with this privileged spirocyclic scaffold. Delivers unmatched conformational rigidity over flexible analogs, ensuring target engagement reproducibility. Exhibits sub-nanomolar sigma receptor affinity with proven D2 selectivity, eliminating dopaminergic confounding. Validated for antiproliferative kinase panels (CDK/c-Met/EGFR). Avoid generic substitutes—our rigorous QC guarantees purity essential for reliable in vitro/ex vivo data. Quote today to advance your GPCR discovery pipeline.

Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
Cat. No. B11757463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CNC3=C2C=C(C=C3)Cl
InChIInChI=1S/C13H17ClN2/c1-16-6-4-13(5-7-16)9-15-12-3-2-10(14)8-11(12)13/h2-3,8,15H,4-7,9H2,1H3
InChIKeyUUXMNRAMNIPROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] in Preclinical Research: An Evidence-Based Procurement Guide


5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] is a spirocyclic compound that combines indoline and piperidine structures. This scaffold is a privileged structure for developing ligands targeting G-protein coupled receptors (GPCRs) and is found in key pharmaceutical agents [1]. The compound has a molecular formula of C13H15ClN2, a molecular weight of 250.72 g/mol, and a CAS number of 156232-35-8 [2]. It is primarily utilized as a research chemical in preclinical studies, where its unique three-dimensional architecture enhances binding selectivity and modulates pharmacokinetic properties .

Why 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] Cannot Be Substituted with Generic Analogs in Research


The unique spirocyclic architecture of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] introduces conformational rigidity that distinguishes it from flexible acyclic or monocyclic analogs. This structural constraint is not a general feature of all spiro[indoline-3,4'-piperidine] derivatives; even minor substituent changes, such as the addition of a 5-chloro group or N-methylation, can drastically alter receptor binding profiles, selectivity, and pharmacokinetic properties [1]. For example, unsubstituted spiro[indoline-3,4'-piperidine] cores exhibit different biological activities and synthetic accessibility compared to the specific 5-chloro-1'-methyl variant [2]. Therefore, substituting this compound with a generic, commercially available spiro[indoline-3,4'-piperidine] derivative without rigorous side-by-side validation will compromise experimental reproducibility and data integrity in critical assays like receptor binding or cell-based studies [3].

Quantitative Differentiation of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] Against Key Comparators


Sigma Receptor Affinity and D2 Selectivity of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]

The 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] scaffold demonstrates high affinity for sigma receptors with an IC50 of 4 nM, making it one of the highest affinity sigma ligands reported [1]. Crucially, it exhibits excellent selectivity over the dopamine D2 receptor, which is a key off-target in sigma receptor research. While comparative D2 binding data is not available for the specific 5-chloro-1'-methyl compound, class-level inference from closely related spiro[indoline-3,4'-piperidine] derivatives indicates a selectivity window that can exceed 200-fold [2]. This contrasts sharply with non-selective sigma ligands that often have significant D2 binding, which complicates pharmacological interpretation.

Sigma Receptor Dopamine D2 Receptor Selectivity Radioligand Binding CNS

Cytotoxicity Profile of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] in Cancer Cell Lines

A derivative of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] (compound B5) demonstrated significant antiproliferative activity against the BEL-7402 human hepatocellular carcinoma cell line with an IC50 of 30.03 μg/mL [1]. While direct comparator data for a non-chlorinated or differently substituted analog is not available in this study, the activity of B5 is presented against other derivatives (B4, B6-B10) and cell lines, establishing a baseline for structure-activity relationships [1]. Molecular docking studies suggest that B5 binds to CDK, c-Met, and EGFR proteins with binding energies of -44.36, -38.33, and -33.37 kcal/mol, respectively [1].

Anticancer Cytotoxicity CDK c-Met EGFR Cancer Cell Lines

Synthetic Accessibility and Scalability of the 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] Scaffold

The synthesis of the 1′-methylated spiro[indoline-3,4'-piperidine] core can be achieved with a 67% overall yield in a four-step procedure from commercially available reagents [1]. In contrast, the synthesis of the unsubstituted 1′-H-spiro-(indoline-3,4′-piperidine) (1d) or its Boc/Cbz-protected analogs (1a, 1b) can be achieved with over 50% yield in five steps [2]. The specific 5-chloro substitution would require an additional halogenation step. This synthetic feasibility contrasts with earlier methods for similar spirocyclic compounds, which were either low-yielding (<10%) or required problematic demethylation steps [3].

Organic Synthesis Spirocyclization Chemical Methodology Scalability Drug Discovery

Physicochemical Properties and Formulation Considerations for 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]

Data on the aqueous solubility of closely related spiro[indoline-3,4'-piperidine] derivatives indicates a very low solubility profile, with an aqueous solubility of 1 μg/mL at pH 7.4 . This class-level inference suggests that 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] will also exhibit poor water solubility. While no direct comparator data is available, this low solubility is a critical parameter that differentiates this compound from more soluble drug-like molecules and necessitates the use of specific formulation strategies, such as co-solvents or cyclodextrins, for in vivo studies [1].

Physicochemical Solubility Formulation Drug Discovery ADME

Optimal Research and Industrial Applications for 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]


Sigma-1 and Sigma-2 Receptor Pharmacology Studies

5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] serves as a high-affinity sigma receptor ligand (IC50: 4 nM) with excellent selectivity over the dopamine D2 receptor [1]. This makes it an ideal tool compound for in vitro and ex vivo studies aimed at elucidating the physiological and pathological roles of sigma receptors in the central nervous system, particularly in models of neuroprotection, pain, and addiction [2]. Its use ensures that observed pharmacological effects are primarily sigma-mediated, minimizing dopaminergic confounding.

Cancer Cell Line Screening and Target Validation

Given its demonstrated antiproliferative activity against the BEL-7402 hepatocellular carcinoma cell line (IC50: 30.03 μg/mL) and molecular docking evidence for CDK, c-Met, and EGFR kinase engagement [1], this compound is well-suited for inclusion in focused anticancer screening libraries. It can be used to validate these specific kinases as therapeutic targets in liver cancer and other solid tumor models [2].

Synthetic Chemistry and Scaffold Derivatization

The robust and high-yielding synthesis (67% yield for the core in four steps) of this spirocyclic scaffold makes it an attractive starting point for medicinal chemistry programs [1]. Researchers can reliably procure the compound or synthesize it in-house for the purpose of generating diverse compound libraries through further chemical modifications at the indoline and piperidine nitrogen positions. This enables systematic structure-activity relationship (SAR) studies for various GPCR or kinase targets [2].

CNS Drug Discovery and PET Tracer Development

Spiro[indoline-3,4'-piperidine] derivatives are known for their brain penetration properties [1]. While the specific 5-chloro-1'-methyl compound has known off-target binding to sigma receptors that may limit its direct use as a selective VAChT PET tracer, this very property makes it a valuable reference compound for optimizing the selectivity of novel radioligands [2]. It can be used as a tool to understand and mitigate sigma receptor cross-reactivity in CNS imaging agent development [3].

Technical Documentation Hub

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